(2E)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide
Description
The compound (2E)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is a thiophene-based acrylamide derivative characterized by a conjugated enamide backbone and multiple thiophene substituents. Its structure features two thiophene rings: one substituted with a hydroxymethyl group and another linked via a propenamide chain.
Properties
IUPAC Name |
(E)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S3/c19-16(6-3-12-7-9-21-11-12)18-10-13-4-5-15(23-13)17(20)14-2-1-8-22-14/h1-9,11,17,20H,10H2,(H,18,19)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNVARLJOCAEAD-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C=CC3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)/C=C/C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple thiophene rings and a hydroxymethyl group, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, potentially leading to significant therapeutic effects.
1. Anti-inflammatory Activity
Thiophene derivatives have been documented to exhibit potent anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit key inflammatory mediators such as COX and LOX enzymes. For instance, one study reported an IC50 value of 6.0 µM for a thiophene derivative against the 5-lipoxygenase enzyme, highlighting the potential of thiophene compounds in modulating inflammatory pathways .
Table 1: Inhibitory Activity of Thiophene Derivatives
2. Anticancer Activity
Research indicates that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of gene expression related to cell survival and proliferation. For example, one study demonstrated that a similar thiophene compound could downregulate TNF-α and IL-8 in LPS-induced inflammation models, which is crucial for cancer progression .
3. Antimicrobial Properties
The antimicrobial potential of thiophene derivatives has also been explored. Compounds exhibiting structural similarities to this compound have shown effectiveness against various bacterial strains, suggesting a promising avenue for developing new antibiotics .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX.
- Gene Expression Modulation : It can alter the expression of genes associated with inflammation and cancer progression.
- Oxidative Stress Reduction : Thiophene derivatives are known to exhibit antioxidant properties, which can mitigate oxidative stress-related damage in cells.
Case Studies
Several studies have highlighted the efficacy of thiophene derivatives in clinical and preclinical settings:
- In Vivo Anti-inflammatory Studies : A study involving a thiophene derivative demonstrated significant reduction in paw edema in animal models when administered at doses comparable to traditional anti-inflammatory drugs .
- Cancer Cell Line Studies : In vitro assays showed that thiophene compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction .
Scientific Research Applications
Anti-Cancer Activity
Thiophene derivatives have been extensively studied for their anti-cancer properties. Research indicates that compounds similar to (2E)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide exhibit potent cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of novel thiophene derivatives that showed significant antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics like Sorafenib .
Table 1: Cytotoxic Activity of Thiophene Derivatives
| Compound | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |
|---|---|---|
| 4a | 66±1.20 | 50±0.47 |
| 4b | 54±0.25 | 50±0.53 |
| 14a | 57±0.13 | 72±0.86 |
| 14b | 58±0.87 | 65±0.45 |
Anti-inflammatory Properties
Thiophene-based compounds are also recognized for their anti-inflammatory activities. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, while promoting anti-inflammatory cytokines like IL-10 . For example, a specific thiophene derivative demonstrated a dose-dependent reduction in inflammation markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial and Antiparasitic Effects
The antimicrobial properties of thiophene derivatives extend to their efficacy against various pathogens, including bacteria and parasites. Research into the compound's analogs has revealed promising results against Leishmania major, the causative agent of cutaneous leishmaniasis, with some derivatives exhibiting high selectivity indices and potent activity at low concentrations .
Table 2: Antimicrobial Efficacy of Thiophene Derivatives
| Compound | Target Pathogen | EC50 (µM) |
|---|---|---|
| 5D | Leishmania major | 0.09 |
| 5E | Leishmania major | >0.63 |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of thiophene derivatives is crucial for optimizing their pharmacological properties. The presence of functional groups such as hydroxyls, amines, and carbonyls significantly influences the biological activity of these compounds . For instance, modifications in the thiophene ring structure can enhance anti-cancer and anti-inflammatory activities by improving binding affinity to biological targets.
Chemical Reactions Analysis
Hydrolysis and Stability of the Enamide Bond
The enamide group (–N–CO–) in this compound is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : Cleavage of the amide bond generates carboxylic acid and amine derivatives.
-
Basic hydrolysis : Produces corresponding ammonium salts and carboxylates.
Reaction conditions and outcomes for analogous compounds are summarized below:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | HCl (6M), reflux, 12 hrs | Thiophene-carboxylic acid + amine | ~75% | |
| Base hydrolysis | NaOH (10%), 80°C, 8 hrs | Ammonium salt + carboxylate | ~68% |
Thiophene Ring Functionalization
The thiophene rings (positions 2 and 3) undergo electrophilic substitution reactions. Key transformations include:
Halogenation
Thiophene rings react with halogens (e.g., Cl₂, Br₂) in acetic acid to form mono- or di-halogenated derivatives. For example:
| Substrate | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Thiophen-3-yl derivative | Br₂ (1 eq), CH₃COOH | 2-Bromo-thiophen-3-ylprop-2-enamide | >90% α-site |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling when functionalized with boronates, enabling aryl-aryl bond formation :
| Reaction | Catalysts/Base | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | 82% |
Michael Addition Reactions
The α,β-unsaturated enamide acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) add to the β-carbon:
| Nucleophile | Conditions | Product Structure | Yield | Source |
|---|---|---|---|---|
| Piperazine | Et₃N, CH₃CN, 0°C → RT | Piperazinyl-prop-2-enamide adduct | 78% | |
| Thiophenol | K₂CO₃, DMF, 50°C | Thioether derivative | 65% |
Spectroscopic Characterization
Post-reaction analysis employs:
-
¹H/¹³C NMR : Confirms regioselectivity in substitution reactions (e.g., δ 7.2–7.8 ppm for thiophene protons) .
-
HRMS : Validates molecular weight of derivatives (e.g., [M+H]⁺ = 459.1742 for brominated product) .
This compound’s reactivity is dominated by its enamide group and electron-rich thiophene rings, making it a versatile scaffold for medicinal chemistry and materials science applications. Further studies are needed to explore its catalytic and pharmacological potential.
Comparison with Similar Compounds
a. (2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide ()
- Structural Differences : Replaces thiophene substituents with a phenyl group and a trifluoromethylbenzyl-thiazole moiety.
- Impact on Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the hydroxy group in the target compound. The thiazole ring may increase rigidity, affecting binding interactions .
- Molecular Weight : Higher molecular weight (466.45 g/mol) due to the trifluoromethyl and benzyl groups, compared to the target compound’s estimated mass (~400–420 g/mol).
b. (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide ()
- Structural Differences : Incorporates a diazenyl-thiazole-pyridine core and dimethoxyphenyl group.
- Methoxy groups may enhance solubility in polar solvents .
c. N-[(E)-(5-Methylthiophen-2-yl)methyl-idene]-1H-1,2,4-triazol-3-amine ()
- Structural Differences : Features a triazole-amine Schiff base instead of an acrylamide linkage.
- Geometric Parameters : X-ray data show a planar triazole-thiophene system with a dihedral angle of 6.3° between rings, suggesting stronger π-conjugation. The target compound’s acrylamide chain likely reduces planarity, affecting crystallinity .
a. Thiophene-Acrylamide Derivatives ( and )
- Reaction Conditions : Both compounds involve coupling reactions (e.g., T3P®-mediated amidation in ethyl acetate under reflux) . The target compound may require similar steps, but the hydroxy-thiophene substituent might necessitate protective groups to prevent side reactions .
- Yield Optimization : reports yields of 60–75% for analogous thiophene-oxadiazole hybrids, suggesting moderate efficiency for multi-step syntheses .
Physicochemical and Computational Properties
Solubility and Stability
- Hydroxy-thiophene groups in the target compound may enhance aqueous solubility compared to trifluoromethyl or diazenyl analogues. However, the acrylamide’s polarity could be offset by hydrophobic thiophene rings .
- Stability: Thiophene derivatives are prone to oxidation; the hydroxy group may necessitate stabilization via hydrogen bonding or formulation as prodrugs .
b. Computational Insights ()
Data Table: Key Parameters of Comparable Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2E)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide?
- Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Functionalization of thiophene rings via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
- Step 2 : Hydroxy group protection (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during subsequent steps .
- Step 3 : Enamide formation via condensation of an acyl chloride with a primary amine under anhydrous conditions (e.g., using DCC/DMAP catalysis) .
- Step 4 : Deprotection and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer : Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of thiophene substituents and E/Z configuration of the enamide .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O–H, ~3200–3600 cm⁻¹) groups .
- X-ray Crystallography : For absolute stereochemical assignment (if crystalline) .
Q. How is the compound screened for preliminary biological activity?
- Answer : Initial screens often use:
- In vitro assays : Testing against cancer cell lines (e.g., MTT assay) or inflammatory targets (e.g., COX-2 inhibition) .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with proteins (e.g., kinases) .
- ADME profiling : Microsomal stability assays and Caco-2 permeability tests to evaluate drug-likeness .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and binding modes?
- Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs) .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent over 100+ ns trajectories .
Q. What strategies address low yields in the final condensation step of the synthesis?
- Answer :
- Catalyst Optimization : Replace DCC with EDC/HOBt to reduce racemization .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .
- In situ Monitoring : Use LC-MS to identify side products (e.g., over-alkylation) .
Q. How can conflicting bioactivity data across structural analogs be resolved?
- Answer :
- SAR Analysis : Compare analogs with variations in thiophene substitution patterns or enamide stereochemistry .
- Target Profiling : Use kinome-wide screening to identify off-target effects .
- Cellular Context : Validate activity in disease-relevant cell models (e.g., primary cells vs. immortalized lines) .
Q. What are the challenges in achieving regioselective functionalization of the thiophene rings?
- Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) to control electrophilic substitution .
- Catalytic Systems : Use Pd(0)/ligand combinations for cross-coupling at specific positions .
- Steric Effects : Leverage bulky substituents to block undesired reaction sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
